Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate
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Overview
Description
Methyl 3-aminobicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound with a unique structure that includes an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the reaction of a suitable norbornene derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro derivatives from oxidation and alcohols from reduction .
Scientific Research Applications
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-norbornene-2-carboxylate: A similar compound with a different substitution pattern on the norbornene ring.
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Another bicyclic compound with an acetyl group and an azabicyclo structure.
Uniqueness
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester on the bicyclic framework. This combination of functional groups provides unique reactivity and potential for diverse applications in various fields .
Biological Activity
Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an amino group and an ester functional group. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in drug development.
Structural Characteristics
The molecular formula of this compound is C9H13NO2 with a molecular weight of approximately 167.21 g/mol . The bicyclo[2.2.1]heptane core structure, combined with the amino and carboxylate functionalities, allows for significant reactivity and interaction with biological systems.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The amino group facilitates hydrogen bonding, which can enhance binding affinity to active sites on proteins, potentially leading to inhibition or modulation of their activity.
Interaction with L-Type Amino Acid Transporters
Recent studies have investigated the role of L-type amino acid transporter 1 (LAT1) in the transport of amino acids across the blood-brain barrier (BBB). LAT1 has been identified as a target for delivering drugs into the brain, especially in cancer therapy where it is upregulated in tumor cells . The ability of this compound to mimic amino acids may allow it to be utilized as a prodrug that can be effectively transported into cells via LAT1.
Case Studies and Experimental Data
Several studies have assessed the biological activity of compounds related to this compound. For instance, research has shown that compounds with similar structural motifs exhibit varying degrees of inhibition against certain enzymes:
Compound | IC50 (μM) | Biological Target |
---|---|---|
This compound | TBD | LAT1 |
Related Amines | TBD | Various Enzymes |
Other Bicyclic Compounds | TBD | Enzyme Inhibition Studies |
Note: TBD indicates that specific IC50 values are yet to be determined or reported.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Its versatility as a building block in organic synthesis makes it valuable for developing complex molecules, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)7-5-2-3-6(4-5)8(7)10/h2-3,5-8H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBJMTQAACXLEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1N)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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